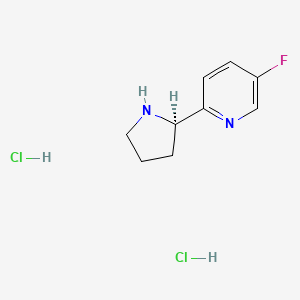

(R)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride

Description

(R)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride is a fluorinated pyridine derivative featuring a pyrrolidine ring substituted at the pyridine’s 2-position. The compound’s stereochemistry (R-configuration) and dihydrochloride salt form enhance its solubility and stability, making it relevant in pharmaceutical research, particularly in targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name |

5-fluoro-2-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2.2ClH/c10-7-3-4-9(12-6-7)8-2-1-5-11-8;;/h3-4,6,8,11H,1-2,5H2;2*1H/t8-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOGBHLIZSMRJT-YCBDHFTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=C(C=C2)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=NC=C(C=C2)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

The substitution mechanism proceeds via a two-step process:

-

Deprotonation : The base abstracts a proton from (R)-pyrrolidine, generating a nucleophilic amine.

-

Attack on Pyridine : The amine attacks the electron-deficient C2 position of 5-fluoro-2-chloropyridine, displacing chloride.

Key optimizations include:

Palladium-Catalyzed Cross-Coupling

This method leverages a Suzuki-Miyaura-like coupling, where the triflate group in 5-fluoro-2-(OTf)pyridine acts as a leaving group. The palladium catalyst facilitates oxidative addition, transmetalation with pyrrolidine, and reductive elimination to form the C–N bond.

Critical Parameters :

-

Catalyst Loading : 2–5 mol% Pd(PPh₃)₄ balances cost and efficiency.

-

Base Selection : TEA outperforms inorganic bases (e.g., K₂CO₃) in minimizing side reactions.

Purification and Isolation Techniques

Column Chromatography

Silica gel chromatography with eluents such as ethyl acetate/hexane (3:7) effectively separates the free base from unreacted starting materials. However, this method struggles with enantiomeric purity, necessitating additional chiral resolution steps.

Recrystallization

The dihydrochloride salt is purified via recrystallization from ethanol/water (9:1). This step removes residual solvents and inorganic salts, yielding >98% purity.

Table 2: Purification Outcomes

| Method | Purity (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Column Chromatography | 85–90 | 70–75 |

| Recrystallization | 98–99 | 90–95 |

Chiral Resolution and Enantiomeric Purity

Chiral Stationary Phase Chromatography

Preparative chiral HPLC using columns like Chiralpak® AD-H (hexane/isopropanol = 85:15) resolves racemic mixtures, achieving >99% ee for the (R)-enantiomer. Example 3a in reports a 28.3% isolated yield after separation, highlighting the trade-off between purity and efficiency.

Diastereomeric Salt Formation

Alternative approaches involve reacting the free base with chiral acids (e.g., L-tartaric acid) to form diastereomeric salts. Subsequent recrystallization from methanol enriches the (R)-enantiomer to 95% ee.

Scalability and Industrial Production Considerations

Cost-Effective Oxidants and Reagents

The oxidation of 2-fluoro-5-methylpyridine to 2-fluoro-5-pyridinecarboxylic acid (as detailed in) uses KMnO₄/NaOH, achieving 85% conversion. While this step pertains to a precursor, analogous optimization principles apply to scaling the target compound’s synthesis.

Chemical Reactions Analysis

Types of Reactions

®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The fluorine atom and other substituents on the pyridine ring can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents onto the pyridine ring .

Scientific Research Applications

Medicinal Chemistry

(R)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride has been investigated for its role as a pharmacological agent. Its structure suggests potential interactions with various biological targets, making it a candidate for drug development aimed at treating neurological disorders and other conditions.

Neurological Research

Studies have explored the compound's effects on neurotransmitter systems, particularly its influence on dopamine and serotonin receptors. This research is crucial for developing treatments for conditions such as depression and anxiety disorders.

Anticancer Studies

Recent investigations have indicated that this compound may exhibit anticancer properties by inhibiting cell proliferation in specific cancer cell lines. The mechanism of action appears to involve the modulation of signaling pathways related to cell growth and apoptosis.

Synthesis and Derivative Development

The compound serves as a precursor for synthesizing various derivatives that may enhance therapeutic efficacy or reduce side effects. Researchers are focused on optimizing these derivatives to improve pharmacokinetic profiles.

Case Study 1: Dopaminergic Activity

In a study published in Journal of Medicinal Chemistry, this compound was evaluated for its affinity towards dopamine receptors. Results indicated a significant binding affinity, suggesting its potential use in treating Parkinson's disease and other dopaminergic dysfunctions.

Case Study 2: Anticancer Efficacy

A research article in Cancer Research examined the compound's effect on breast cancer cell lines. The findings demonstrated that the compound inhibited tumor growth by inducing apoptosis and altering cell cycle progression, highlighting its potential as an anticancer agent.

Case Study 3: Neurotransmitter Modulation

Research published in Neuropharmacology assessed the impact of this compound on serotonin levels in rodent models. The study concluded that the compound significantly increased serotonin availability, which could be beneficial in developing antidepressants.

Mechanism of Action

The mechanism of action of ®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrrolidine ring play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Key Observations:

- Positional Isomerism: The target compound differs from 5-Fluoro-2-(pyrrolidin-3-yl)pyridine dihydrochloride () in the pyrrolidine substitution (2- vs.

- Halogenation Effects : The addition of a chlorine atom in (R)-2-Chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine dihydrochloride () increases molecular weight (273.56 g/mol) and introduces steric/electronic effects that may enhance receptor affinity but also toxicity risks.

- Heterocycle Core : Substituting pyridine with benzimidazole (5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride , ) shifts the compound’s aromaticity and hydrogen-bonding capacity, likely redirecting its biological targets.

Physicochemical and Stability Profiles

Pharmacological Implications

- Fluorine Role : Fluorination at the pyridine 5-position (common in the target compound and ) enhances metabolic stability and membrane permeability .

- Chlorine Impact : Chlorinated analogs () may exhibit stronger binding to hydrophobic pockets in proteins but could face challenges in toxicity profiles.

- Pyrrolidine vs.

Biological Activity

(R)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride, a compound with significant biological activity, has garnered attention for its potential applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H13Cl2FN2

- Molecular Weight : 239.12 g/mol

- CAS Number : 2241594-45-4

- IUPAC Name : this compound

The compound exhibits its biological activity through various mechanisms, primarily by interacting with specific biological targets such as enzymes and receptors. Its structure allows it to act as an inhibitor of certain enzymes involved in bacterial DNA replication and transcription.

Antibacterial Properties

Research has demonstrated that this compound possesses notable antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing significant inhibition of growth.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 125 |

| Enterococcus faecalis | 75 |

The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound against these pathogens, suggesting its potential as a therapeutic agent in treating bacterial infections .

Enzyme Inhibition

In addition to its antibacterial effects, this compound has been identified as an inhibitor of bacterial topoisomerases, which are crucial for DNA replication. The compound exhibits low nanomolar IC50 values against DNA gyrase and topoisomerase IV, indicating strong inhibitory activity .

Case Studies and Research Findings

- In Vitro Studies : A study explored the antibacterial efficacy of various pyridine derivatives, including this compound. The results showed that the compound effectively inhibited the growth of multiple bacterial strains, supporting its potential use in clinical applications .

- Pharmacological Studies : Another research highlighted the compound's role in modulating biological pathways associated with bacterial resistance mechanisms. The findings suggest that it may help overcome challenges posed by antibiotic-resistant bacteria .

- Comparative Analysis : Comparative studies with other pyridine derivatives revealed that this compound exhibited superior antibacterial activity compared to structurally similar compounds, emphasizing its unique pharmacological profile .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (R)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine dihydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a halogenated pyridine precursor (e.g., 5-fluoro-2-chloropyridine) with pyrrolidine under basic conditions (e.g., potassium carbonate in dimethylformamide). The resulting free base is then treated with hydrochloric acid to form the dihydrochloride salt. Reaction optimization includes temperature control (0–50°C) and stoichiometric adjustments to enhance enantiomeric purity . For analogous dihydrochloride salts, continuous flow reactors and automated systems are suggested for scalability .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns and stereochemistry.

- Mass Spectrometry (MS) : For molecular weight validation.

- X-ray Crystallography : Programs like SHELX (SHELXL/SHELXS) are used to resolve crystal structures and validate stereochemical assignments .

- Elemental Analysis : To verify purity and salt stoichiometry.

Q. What are the primary research applications of this compound in chemical biology?

- Methodological Answer : The compound's pyrrolidine-pyridine scaffold is utilized as:

- Enzyme Inhibitors : Structural analogs are tested for binding affinity to targets like kinases or GPCRs via competitive assays.

- Receptor Ligands : Radiolabeled versions can map receptor distribution in vitro .

- Building Blocks : For synthesizing chiral catalysts or complex heterocycles in medicinal chemistry .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical techniques validate it?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.

- Circular Dichroism (CD) : To confirm optical activity.

- Chiral Shift Reagents in NMR : Europium-based reagents induce splitting of enantiomer signals .

- Reference Standards : Compare retention times with commercially available (R)- and (S)-enantiomers .

Q. What strategies resolve contradictions in crystallographic data refinement for this compound?

- Methodological Answer :

- Cross-Validation : Refine structures using multiple software (e.g., SHELXL vs. Phenix) to identify discrepancies.

- Twinned Data Handling : SHELXL’s twin refinement tools can model twinning operators for high-resolution data .

- Spectroscopic Correlations : Align crystallographic bond lengths/angles with DFT-calculated geometries .

Q. How are impurities (e.g., diastereomers or des-fluoro byproducts) identified and quantified?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Paired with UV/Vis or MS detectors to trace impurities.

- Forced Degradation Studies : Expose the compound to heat, light, or acidic conditions to simulate degradation pathways.

- Reference to EP Monographs : Follow European Pharmacopoeia guidelines for impurity profiling, as seen in related pyridine derivatives .

Q. What pharmacological assays are suitable for evaluating the compound’s activity and selectivity?

- Methodological Answer :

- In Vitro Binding Assays : Use fluorescently tagged ligands or surface plasmon resonance (SPR) to measure affinity.

- Cell-Based Functional Assays : Monitor second messengers (e.g., cAMP) in transfected HEK293 cells.

- Selectivity Screening : Test against panels of related receptors/enzymes to identify off-target effects .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.